molecular formula C9H9N5OS B11187443 2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide

2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B11187443
M. Wt: 235.27 g/mol
InChI Key: VMHVHSCGMBBFMV-UHFFFAOYSA-N
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Description

2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide is a compound that features a pyridine ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves the reaction of pyridine-2-thiol with 4H-1,2,4-triazole-4-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridine rings.

    Substitution: The hydrogen atoms on the pyridine or triazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole or pyridine derivatives.

    Substitution: Halogenated or other functionalized derivatives.

Scientific Research Applications

2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine and triazole rings, forming stable complexes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-ylsulfanyl)-N-(1H-1,2,4-triazol-1-yl)acetamide
  • 2-(pyridin-2-ylsulfanyl)-N-(3H-1,2,4-triazol-3-yl)acetamide
  • 2-(pyridin-2-ylsulfanyl)-N-(5H-1,2,4-triazol-5-yl)acetamide

Uniqueness

2-(pyridin-2-ylsulfanyl)-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to its specific arrangement of the pyridine and triazole rings, which allows for distinct interactions with metal ions and biological targets

Properties

Molecular Formula

C9H9N5OS

Molecular Weight

235.27 g/mol

IUPAC Name

2-pyridin-2-ylsulfanyl-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C9H9N5OS/c15-8(13-14-6-11-12-7-14)5-16-9-3-1-2-4-10-9/h1-4,6-7H,5H2,(H,13,15)

InChI Key

VMHVHSCGMBBFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NN2C=NN=C2

Origin of Product

United States

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